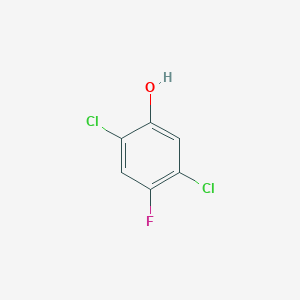

2,5-Dichloro-4-fluorophenol

Description

Overview of Halogenated Aromatic Compounds in Environmental and Synthetic Chemistry

Halogenated aromatic compounds are a broad class of chemicals characterized by an aromatic ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are significant in both synthetic chemistry and environmental science. In synthetic chemistry, the introduction of halogens onto an aromatic ring is a fundamental strategy for creating versatile intermediates. The halogen atoms can serve as reactive sites for a variety of coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecules, including pharmaceuticals and agrochemicals. google.comgoogle.com

From an environmental perspective, halogenated aromatics are often categorized as persistent organic pollutants (POPs). nih.gov Their chemical stability, conferred by the strong carbon-halogen bonds, leads to resistance to natural degradation processes. nih.gov This persistence, combined with their lipophilicity, allows them to bioaccumulate in the fatty tissues of organisms and biomagnify through the food web. researchgate.net Prominent examples include polychlorinated biphenyls (PCBs), chlorinated phenols, and brominated flame retardants, which have been widely used in industrial applications and have resulted in widespread environmental contamination. researchgate.netpjoes.com Research is increasingly focused on the environmental fate of these compounds and the development of biological and chemical methods for their remediation. pjoes.com

Significance of Phenolic Structures in Chemical Research

Phenolic compounds, characterized by a hydroxyl (-OH) group attached to an aromatic ring, are of paramount importance in chemistry. researchgate.net The hydroxyl group activates the aromatic ring, making it highly susceptible to electrophilic substitution reactions, and its acidic proton allows for a range of other chemical transformations. This reactivity makes phenols valuable starting materials and intermediates in organic synthesis. researchgate.net They are foundational building blocks for a diverse array of products, including polymers (e.g., phenolic resins), dyes, and pharmaceuticals. pjoes.comresearchgate.net

Furthermore, phenolic structures are ubiquitous in nature, found in plant-derived compounds like flavonoids, tannins, and lignans, which exhibit a wide range of biological activities. karazin.ua The study of phenolic compounds is crucial for understanding biochemical pathways and has practical applications in medicine and materials science. researchgate.netkarazin.ua The ability to precisely control the substitution pattern on the phenolic ring is a major goal in synthetic chemistry, as the position and nature of substituents dramatically influence the molecule's properties and function. pjoes.com

Historical and Contemporary Relevance of 2,5-Dichloro-4-fluorophenol in Chemical Research

The specific isomer, this compound, is a member of the polychlorinated and fluorinated phenol (B47542) family. While many halogenated phenols, such as pentachlorophenol (B1679276) (PCP) and 2,4-dichlorophenol (B122985), have been extensively studied due to their widespread use as biocides and their resulting environmental impact, this compound appears less frequently in dedicated research literature. pjoes.com Its relevance is largely contextual, derived from the broader interest in halogenated phenols as a class.

Historically, research on such compounds has been driven by their utility as intermediates for agrochemicals and pharmaceuticals. google.comsigmaaldrich.com For example, various chlorofluorophenols serve as precursors for herbicides. google.com A patent describing the synthesis of related isomers notes the formation of various dichloro-fluoro-phenol products, indicating that compounds like this compound are accessible through established synthetic pathways, such as the chlorination of fluorophenols. chemicalbook.com

In a contemporary context, the research relevance of this compound is twofold. Firstly, it stands as a potential building block in synthetic chemistry, where its unique substitution pattern could be leveraged to create novel, biologically active molecules. The presence of three different types of substituents (chlorine, fluorine, and hydroxyl) at specific positions offers distinct reactivity and structural properties. Secondly, as a halogenated aromatic compound, it is a relevant subject for environmental and toxicological studies. Research into the degradation pathways, persistence, and potential metabolites of such compounds is crucial for environmental risk assessment, especially given the known concerns associated with this chemical class. researchgate.netpjoes.com

Scope and Objectives of Research on this compound

Given the limited specific data on this compound, current and future research is focused on several key objectives. The primary goal is to establish a comprehensive physicochemical profile of the compound, including its spectroscopic and structural properties.

A second major objective is the exploration and optimization of synthetic routes. While its formation as a byproduct of other reactions is known, developing selective and high-yield methods for its synthesis is essential for enabling further study and potential application. chemicalbook.com Research in this area would involve investigating the regioselectivity of halogenation on fluorophenol precursors.

Further objectives include investigating its chemical reactivity. This involves studying its behavior in reactions common to phenols, such as etherification, esterification, and electrophilic substitution, to understand how the existing substituents influence its reactivity. Finally, in line with environmental science priorities, research aims to assess its environmental behavior, including its biodegradability under various conditions and its potential to be transformed into other persistent compounds.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and basic physical properties of the compound.

| Property | Value | Source |

| CAS Number | 2995-06-4 | sigmaaldrich.com |

| Molecular Formula | C₆H₃Cl₂FO | sigmaaldrich.com |

| Molecular Weight | 180.99 g/mol | N/A |

| Physical Form | Solid | sigmaaldrich.com |

| InChI | 1S/C6H3Cl2FO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H | sigmaaldrich.com |

| InChI Key | AAFZAYHKWLNAMC-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | FC1=CC(Cl)=C(O)C=C1Cl | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H3Cl2FO |

|---|---|

Molecular Weight |

180.99 g/mol |

IUPAC Name |

2,5-dichloro-4-fluorophenol |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |

InChI Key |

AAFZAYHKWLNAMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro 4 Fluorophenol

Derivatization Chemistry of 2,5-Dichloro-4-fluorophenol

The phenolic hydroxyl group is a versatile functional handle for further chemical transformations, allowing for the synthesis of a wide range of derivatives.

Etherification: The hydroxyl group of this compound can be readily converted into an ether. The Williamson ether synthesis is a common method, involving the deprotonation of the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the desired ether. The electron-withdrawing nature of the halogen substituents increases the acidity of the phenolic proton, facilitating its removal by a base.

Reaction Scheme (Etherification): Ar-OH + Base → Ar-O⁻ Ar-O⁻ + R-X → Ar-O-R + X⁻ (where Ar = 2,5-dichloro-4-fluorophenyl)

Esterification: Phenolic esters can be prepared by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. organic-chemistry.org

Reaction with Acyl Chlorides: This is a highly efficient method where the phenol reacts with an acyl chloride (e.g., acetyl chloride) often in the presence of a base like pyridine (B92270), which serves as a catalyst and scavenges the HCl byproduct.

Reaction with Acid Anhydrides: Reaction with an acid anhydride (B1165640) (e.g., acetic anhydride) is another common route, which can be catalyzed by either an acid (like sulfuric acid) or a base (like pyridine or DMAP). organic-chemistry.org

Fischer Esterification: Direct reaction with a carboxylic acid, known as Fischer esterification, is also possible but requires a strong acid catalyst (e.g., H₂SO₄) and typically the removal of water to drive the equilibrium toward the product. organic-chemistry.org

These derivatization reactions provide access to a broad class of compounds where the properties of the parent phenol are modified by the addition of ether or ester functional groups.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluorophenol (B42351) |

| Sulfuryl chloride |

| 2-Chloro-4-fluorophenol (B157789) |

| 2,6-Dichloro-4-fluorophenol |

| 1,2,4-Trichloro-5-fluorobenzene |

| 4-Fluoroanisole |

| 2,5-Dichloroaniline |

| 2,5-Dichloro-4-fluoroaniline |

| Sodium nitrite |

| 2,5-Dichlorophenol (B122974) |

| Sodium hydroxide |

| Potassium carbonate |

| Methyl iodide |

| Ethyl bromide |

| Acetyl chloride |

| Pyridine |

| Acetic anhydride |

| Sulfuric acid |

Functionalization at Aromatic Ring Positions

The functionalization of the this compound aromatic ring is dictated by the directing effects of the incumbent substituents: the hydroxyl group (-OH) and the halogen atoms (-Cl, -F). The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chlorine and fluorine atoms are deactivating yet also ortho-, para-directing.

In this specific substitution pattern, the positions available for electrophilic aromatic substitution are C3 and C6. The powerful activating effect of the hydroxyl group is the dominant influence. Position C6 is ortho to the hydroxyl group, while position C3 is meta. Therefore, electrophilic attack is strongly favored at the C6 position. A common functionalization reaction for phenols is nitration. For instance, the nitration of the related 3-chloro-4-fluorophenol (B1581553) with a mixture of nitric and acetic acid yields 5-chloro-4-fluoro-2-nitrophenol, demonstrating the directing influence of the hydroxyl and halogen groups mdpi.com. Applying this principle to this compound, nitration would be expected to yield 2,5-dichloro-4-fluoro-6-nitrophenol.

Other electrophilic aromatic substitution reactions applicable to phenols, and by extension to this compound, include halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to achieve selective functionalization at the C6 position and to avoid potential side reactions.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2,5-dichloro-4-fluoro-6-nitrophenol |

| Bromination | Br₂ / Solvent | 6-bromo-2,5-dichloro-4-fluorophenol |

| Sulfonation | Fuming H₂SO₄ | 2,5-dichloro-4-fluoro-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-acyl-2,5-dichloro-4-fluorophenol |

Coupling Reactions for Complex Molecule Synthesis

The presence of halogen atoms on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules such as biphenyls and other substituted aromatics scispace.comadelphi.edu. Reactions like the Suzuki-Miyaura, Heck-Mizoroki, and Stille couplings are powerful tools for forming new carbon-carbon bonds researchgate.netrsc.orgresearchgate.net.

In these reactions, an organometallic reagent couples with an organic halide. For this compound, the reactivity of the C-halogen bonds is a critical consideration. Generally, in palladium-catalyzed couplings, the reactivity order is C-I > C-Br > C-Cl >> C-F. Therefore, the C-Cl bonds at positions 2 and 5 would be expected to be significantly more reactive than the C-F bond at position 4. This differential reactivity could potentially allow for selective coupling at the chlorine-substituted positions.

Examples of Potential Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base could replace one or both chlorine atoms with an aryl group.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base could form a substituted styrene (B11656) derivative.

Sonogashira Coupling: This reaction, involving a terminal alkyne and a palladium/copper co-catalyst system, could introduce alkynyl substituents at the C2 or C5 positions.

The choice of catalyst, ligands, base, and solvent system would be crucial in controlling the selectivity and yield of these transformations researchgate.netnih.gov.

| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | C-C (Aryl-Aryl) | Aryl-substituted dichlorofluorophenol |

| Heck | Alkene | C-C (Aryl-Vinyl) | Alkenyl-substituted dichlorofluorophenol |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Alkynyl-substituted dichlorofluorophenol |

| Buchwald-Hartwig | Amine | C-N | Amino-substituted dichlorofluorophenol |

Reaction Mechanisms Involving this compound

Pathways of Halogen-Aromatic Reactivity

The halogens on the aromatic ring of this compound can participate in reactions through several mechanistic pathways, primarily nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cycles.

The SNAr mechanism is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. While the hydroxyl group is electron-donating, the cumulative inductive effect of the three halogens can render the ring sufficiently electron-poor to undergo SNAr with strong nucleophiles. The reactivity of halogens in SNAr reactions is typically F > Cl > Br > I. This is opposite to their reactivity in cross-coupling reactions. Consequently, under SNAr conditions, the fluorine atom at C4 would be the most likely site of substitution, provided a strong nucleophile is used nih.gov.

In contrast, for metal-catalyzed cross-coupling reactions, the mechanism involves an oxidative addition/reductive elimination cycle. The first step is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). This step is easier for weaker carbon-halogen bonds, leading to the C-I > C-Br > C-Cl reactivity trend. Therefore, the C-Cl bonds of this compound would be the primary sites of reaction in these catalytic cycles.

Role as a Nucleophile or Electrophile in Specific Reaction Systems

This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile nih.gov.

As a Nucleophile:

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a potent nucleophilic center. It can react with electrophiles in reactions such as etherification (e.g., Williamson ether synthesis) and esterification.

The aromatic ring, activated by the electron-donating hydroxyl group, is nucleophilic and reacts with electrophiles in electrophilic aromatic substitution reactions, as detailed in section 2.2.2 youtube.comallen.in.

As an Electrophile:

The carbon atoms bonded to the halogen atoms (C2, C4, and C5) are electrophilic centers nih.gov. They are susceptible to attack by nucleophiles, either through an SNAr mechanism or via the formation of organometallic intermediates that then react with electrophiles youtube.com. The partial positive charge on these carbons arises from the high electronegativity of the attached halogens youtube.com.

In palladium-catalyzed cross-coupling reactions, the entire molecule acts as an electrophilic partner to the organometallic nucleophile nih.gov.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The physical properties and, to some extent, the chemical reactivity of this compound are influenced by non-covalent interactions khanacademy.org.

Intermolecular Forces:

Hydrogen Bonding: The most significant intermolecular force is hydrogen bonding, occurring between the hydroxyl group of one molecule and an electronegative atom (oxygen, fluorine, or chlorine) of a neighboring molecule libretexts.orgyoutube.com. This strong interaction leads to a relatively high boiling point and influences its solubility in polar solvents.

London Dispersion Forces: These temporary, induced-dipole forces exist in all molecules and increase with molecular size and surface area libretexts.orglibretexts.org.

Intramolecular Interactions:

An intramolecular hydrogen bond can potentially form between the hydrogen of the hydroxyl group and the adjacent chlorine atom at the C5 position.

In derivatives of this compound, such as N-{[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]aminocarbonyl}-2,6-difluorobenzamide, extensive intramolecular hydrogen bonding (N-H···O, C-H···O, and N-H···Cl) has been observed, which locks the molecule into a specific conformation nih.govnih.gov. These interactions can influence the molecule's shape and the accessibility of its reactive sites.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency sruc.ac.uk.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like chlorinated hydrocarbons with more environmentally benign solvents such as water, ethanol, or supercritical fluids reduces pollution mdpi.com. Cascade reactions in green solvents like EtOH/H₂O have been shown to be effective for synthesizing related heterocyclic compounds mdpi.com.

Catalysis: The use of catalysts in place of stoichiometric reagents is a cornerstone of green chemistry. Catalytic chlorination or fluorination methods can offer higher selectivity and produce less waste compared to traditional methods. Similarly, the use of recyclable catalysts in coupling reactions improves the sustainability of the process sruc.ac.uk.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating mdpi.comrsc.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste.

Use of Renewable Feedstocks: While not always feasible for complex aromatics, exploring pathways from bio-based starting materials is a long-term goal of green chemistry. For example, some microorganisms are capable of transforming biogenic chlorinated metabolites into chlorophenols, suggesting natural pathways that could inspire biocatalytic syntheses nih.gov.

By integrating these principles, the synthesis of specialty chemicals like this compound can be made more sustainable and economically viable sruc.ac.ukmdpi.com.

Environmental Occurrence, Distribution, and Fate of 2,5 Dichloro 4 Fluorophenol

Environmental Distribution and Partitioning Behavior

The distribution of 2,5-Dichloro-4-fluorophenol in the environment is dictated by its physicochemical properties, which govern how it partitions between water, soil, sediment, and air. Key parameters influencing this behavior include its water solubility, octanol-water partition coefficient (Kow), and vapor pressure.

Specific monitoring data for this compound in various aquatic environments are scarce. However, dichlorophenols, in general, have been detected in surface water and groundwater, often as a result of industrial discharges, agricultural runoff from the degradation of pesticides, and the chlorination of water containing phenolic compounds. Given its chemical structure as a chlorinated and fluorinated phenol (B47542), it is plausible that this compound could be found in industrial wastewater streams, particularly from manufacturing processes where it is used as an intermediate. Its potential to leach from contaminated soils also suggests a possibility of its presence in groundwater.

The partitioning of a chemical between different environmental compartments is a critical determinant of its fate and transport. The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity, indicating its tendency to associate with organic phases rather than water. A higher log Kow suggests a greater potential for bioaccumulation and adsorption to soil and sediment. While an experimentally determined log Kow for this compound is not available, Quantitative Structure-Activity Relationship (QSAR) models can provide estimates. For similar compounds, such as dichlorophenols, log Kow values are in a range that suggests a moderate potential for partitioning into organic matter. For instance, the log Kow of 2,5-dichlorophenol (B122974) is 3.14. epa.gov

The air-water partitioning is described by the Henry's Law constant (H). This parameter indicates the tendency of a chemical to volatilize from water into the air. An estimated Henry's Law constant is necessary to predict its atmospheric presence. For many chlorophenols, volatilization from water surfaces can be an important environmental fate process. cdc.gov Without experimental data, estimation methods based on vapor pressure and water solubility are required to approximate the Henry's Law constant for this compound.

Table 1: Estimated Physicochemical Properties and Partitioning Coefficients for Halogenated Phenols (Note: Experimental data for this compound is limited. The table includes data for a structurally similar compound and general values for dichlorophenols to provide context. These values are for estimation purposes.)

| Compound | Log Kow | Henry's Law Constant (atm·m³/mol) | Water Solubility |

| 2,5-Dichlorophenol | 3.14 epa.gov | 6.03 x 10⁻⁶ (estimated) | 2,000 mg/L |

| 2,4-Dichlorophenol (B122985) | 3.06 | 3.5 x 10⁻⁶ (estimated) cdc.gov | 4,500 mg/L |

Log Kow: Octanol-Water Partition Coefficient

The data presented is for comparative purposes due to the lack of specific experimental values for this compound.

Environmental Transport Mechanisms

The movement of this compound within and between environmental compartments is facilitated by several transport mechanisms, including leaching, runoff, and atmospheric transport.

In terrestrial environments, this compound may be transported through leaching and runoff. Leaching is the process by which the compound dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. The extent of leaching is dependent on the compound's water solubility and its adsorption to soil particles (indicated by the soil organic carbon-water (B12546825) partitioning coefficient, Koc). Chemicals with higher water solubility and lower Koc values are more prone to leaching.

Runoff occurs when precipitation or irrigation water flows over contaminated soil surfaces, carrying the chemical into nearby surface water bodies. The potential for runoff is influenced by factors such as the intensity of rainfall, soil type, and the compound's properties. While specific data for this compound is unavailable, the behavior of other dichlorophenols suggests that in soils with low organic matter, there is a potential for both leaching and runoff to occur.

Volatilization is the process by which a chemical transforms from a liquid or solid state into a vapor and enters the atmosphere. The tendency of this compound to volatilize from soil and water surfaces is determined by its vapor pressure and Henry's Law constant. For many chlorophenols, volatilization can be a significant pathway for their removal from surface water and moist soils. Once in the atmosphere, the compound can be transported over distances before being redeposited back to land or water through wet (rain, snow) or dry deposition. The persistence of the compound in the atmosphere is determined by its reactivity with atmospheric oxidants such as hydroxyl radicals.

Adsorption and Desorption Processes in Environmental Media

The movement and availability of organic compounds in the environment are significantly influenced by their interaction with soil and sediment particles. Adsorption, the process by which a chemical binds to a solid surface, and desorption, its release, are critical in determining the concentration of a substance that is mobile and potentially bioavailable.

For chlorophenols, which are structurally related to this compound, adsorption to soil and sediment is a key environmental process. Research on 2,4-dichlorophenol has shown that its sorption behavior is influenced by the organic carbon content of the sediment. Studies on marine sediments with varying organic carbon content (from 1.02% to 12.72% dry weight) indicated linear type isotherms for both sorption and desorption processes. The kinetics of these processes were relatively rapid, with equilibrium being established in under 20 hours. A noticeable difference between the linear sorption and desorption coefficients suggested the occurrence of sorption hysteresis, meaning the compound does not desorb as readily as it adsorbs.

The pH of the environmental medium also plays a crucial role in the adsorption of ionizable organic compounds like phenols. The degree of ionization affects the compound's polarity and, consequently, its affinity for soil or sediment surfaces. For instance, the uptake of 2,4-dichlorophenol by wheat seedlings was observed to be pH-dependent. At a lower pH (5.0), where the compound is less ionized, there was rapid attainment of a steady state in the roots. Conversely, at a higher pH (8.0), where the compound is more ionized, uptake by the roots was slower, and translocation to the shoots was completely inhibited, likely due to an "ion-trapping" mechanism within the root cells. nih.gov

While these findings pertain to 2,4-dichlorophenol, they suggest that the adsorption and desorption of this compound in environmental media are also likely to be significantly influenced by factors such as the organic matter content of the soil or sediment and the ambient pH.

Environmental Persistence and Bioaccumulation Potential in Non-Target Organisms

The persistence of a chemical in the environment and its potential to accumulate in living organisms are key factors in assessing its long-term environmental risk.

Assessment of Environmental Half-Life

The environmental half-life of a compound refers to the time it takes for half of the initial amount to be degraded or transformed. This parameter is a critical indicator of a substance's persistence. For chlorophenols in general, degradation can occur through various processes, including reaction with photochemically generated hydroxyl radicals in the atmosphere and direct photolysis in water. nih.gov For example, the atmospheric half-life for various chlorophenols is estimated to range from approximately 0.54 days to 19.3 days. nih.gov In aquatic environments, both direct photolysis and reaction with hydroxyl radicals can be important degradation pathways near the water surface. nih.gov

However, specific experimental data on the environmental half-life of this compound in water, soil, or sediment were not found in the available scientific literature. For persistent organic pollutants (POPs), a half-life of greater than 6 months in soil, sediment, or water is often used as a persistence criterion. ecetoc.org Without specific data, the persistence of this compound remains uncharacterized.

Bioaccumulation Studies in Aquatic Organisms (e.g., Fish, Invertebrates)

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through the consumption of contaminated food. The potential for a substance to bioaccumulate is often assessed using the bioconcentration factor (BCF) or the bioaccumulation factor (BAF). A BAF or BCF value greater than 5,000 in aquatic species is often considered an indicator of high bioaccumulation potential. ecetoc.org

For many organic compounds, the octanol-water partition coefficient (log Kow) is used as a screening tool to predict bioaccumulation potential. A log Kow value between 5 and 8 is often associated with a higher likelihood of bioaccumulation. ecetoc.org

Specific studies on the bioaccumulation of this compound in fish or other aquatic invertebrates were not identified in the reviewed literature. For the related compound 2,4-dichlorophenol, bioconcentration data is available, and risk limits have been derived based on its effects on aquatic ecosystems. rivm.nl However, due to the strict focus on this compound, these data are not detailed here. Without experimental BCF or BAF values, the bioaccumulation potential of this compound in aquatic organisms remains unknown.

Uptake and Translocation in Plant Systems

The uptake of organic pollutants by plants is a complex process that can be influenced by the chemical's properties and the plant's physiology. For ionizable organic compounds like phenols, uptake and subsequent movement within the plant (translocation) can be significantly affected by pH, as this determines the compound's charge.

As previously mentioned in the context of adsorption, studies on 2,4-dichlorophenol have demonstrated pH-dependent uptake in wheat seedlings. nih.gov At a lower pH, where the molecule is predominantly in its neutral form, it can be more readily taken up by the roots and potentially translocated to the shoots. At a higher pH, the ionized form may be "trapped" in the roots, limiting its movement to other parts of the plant. nih.gov

While these findings for a structurally similar compound provide some insight, specific research on the uptake and translocation of this compound in plant systems was not found. Therefore, the extent to which this specific compound is taken up by plants and distributed throughout their tissues has not been experimentally determined.

Environmental Transformation and Degradation Pathways of 2,5 Dichloro 4 Fluorophenol

Photodegradation Mechanisms

Direct Photolysis Pathways and Quantum Yields

There is no available data on the direct photolysis pathways or the quantum yields for the photodegradation of 2,5-dichloro-4-fluorophenol.

Indirect Photodegradation via Radical Intermediates (e.g., Hydroxyl Radicals)

Specific studies on the indirect photodegradation of this compound mediated by hydroxyl radicals or other radical species have not been identified in the scientific literature.

Identification of Photodegradation Products

There are no published studies that identify the photodegradation products of this compound.

Biodegradation Processes

Aerobic Biodegradation in Soil and Water Systems

No experimental data has been found concerning the aerobic biodegradation of this compound in either soil or aquatic environments.

Anaerobic Biotransformation in Sediments and Anaerobic Digesters

There is no available research on the anaerobic biotransformation of this compound in sediments or within anaerobic digesters.

Microbial Consortia and Specific Bacterial Strains Involved in Degradation

The biodegradation of halogenated phenols is often carried out by specialized microorganisms capable of utilizing these compounds as a source of carbon and energy. While specific studies focusing exclusively on this compound are limited, research on analogous compounds like dichlorophenols and fluorophenols provides significant insight. Bacteria are the primary drivers of this degradation. researchgate.net

Microbial degradation can be performed by single, pure-culture bacterial strains or, more commonly in the environment, by microbial consortia where different species carry out sequential steps of the degradation pathway. Several bacterial genera have been identified for their ability to degrade chlorophenols. For instance, strains of Rhodococcus, Pseudomonas, Bacillus, and Arthrobacter have been shown to mineralize dichlorophenols. d-nb.infonih.govresearchgate.net For example, Rhodococcus opacus 1G and Bacillus insolitus have demonstrated the ability to degrade 2,4-dichlorophenol (B122985) (2,4-DCP). d-nb.infonih.gov Similarly, Arthrobacter sp. strain IF1 is known to degrade 4-fluorophenol (B42351). nih.gov

Anaerobic degradation often relies on consortia. Sulfidogenic consortia enriched from estuarine sediments have been shown to reductively dechlorinate compounds like 4-chloro-2-fluorophenol (B1580588) and 4-chloro-3-fluorophenol. researchgate.netpure-synth.com In these consortia, sulfate-reducing bacteria play a key role in the initial dehalogenation steps. wur.nl

Table 1: Examples of Bacterial Strains Degrading Related Halogenated Phenols

| Bacterial Strain | Degraded Compound(s) | Key Findings | Reference(s) |

| Arthrobacter sp. Strain IF1 | 4-Fluorophenol | Utilizes 4-FP as a sole carbon and energy source. | nih.govresearchgate.net |

| Rhodococcus opacus 1cp | 2-Chlorophenol, Fluorophenols | Degrades compounds via a modified ortho-cleavage pathway. | nih.govresearchgate.netnih.gov |

| Burkholderia cepacia AC1100 | 2,4,5-Trichlorophenol (B144370) | Degrades via a pathway involving a chlorophenol monooxygenase. | researchgate.net |

| Bacillus insolitus | 2,4-Dichlorophenol | Capable of degrading 2,4-DCP, with immobilized cells showing faster rates at lower concentrations. | nih.gov |

| Sulfidogenic Consortium | 4-Chloro-2-fluorophenol | Performs reductive dechlorination to 2-fluorophenol (B130384) under sulfate-reducing conditions. | researchgate.netpure-synth.com |

Enzymatic Pathways of Dehalogenation and Ring Cleavage

The microbial breakdown of this compound involves a series of enzymatic reactions targeting both the halogen substituents and the aromatic ring. The initial attack on the molecule is typically catalyzed by oxygenases. bohrium.com

Dehalogenation: The removal of halogen atoms is a critical step in detoxification and can occur oxidatively, reductively, or hydrolytically.

Oxidative Dehalogenation: Flavin-dependent monooxygenases can hydroxylate the aromatic ring, leading to the spontaneous elimination of a halogen substituent. bohrium.comrsc.org For example, chlorophenol 4-monooxygenase (TftD) from Burkholderia cepacia AC1100 converts 2,4,5-trichlorophenol to 2,5-dichloro-p-benzoquinone, with the release of the C4-chloride. researchgate.net A similar mechanism could initiate the degradation of this compound.

Reductive Dehalogenation: Under anaerobic conditions, this is a common pathway where a halogen is replaced by a hydrogen atom. wur.nl This process is often the first step in the degradation of polychlorinated phenols. researchgate.net

Ring Cleavage: Following initial modifications, the aromatic ring is cleaved by dioxygenase enzymes. The pathway depends on the intermediate formed:

Catechol Pathway: The phenol (B47542) is first hydroxylated to a substituted catechol. For instance, 2,4-DCP is often converted to 3,5-dichlorocatechol. d-nb.infonih.gov Similarly, fluorophenols are converted to fluorocatechols. researchgate.netnih.gov The resulting catechol is then susceptible to ring fission by either ortho- or meta-cleavage dioxygenases. d-nb.infodiva-portal.org The modified ortho-cleavage pathway is common for chlorocatechols. nih.gov

Hydroquinone (B1673460) Pathway: Alternatively, degradation can proceed through a hydroquinone intermediate. nih.gov In this pathway, the initial hydroxylation leads to the removal of a halogen and formation of a hydroquinone, which is then hydroxylated to a trihydroxybenzene derivative (e.g., hydroxyquinol) before ring cleavage by an intradiol dioxygenase. nih.govdiva-portal.orgfrontiersin.org

For this compound, the degradation would likely proceed via initial dehalogenation (either reductive or oxidative) or hydroxylation to form a dihalocatechol or a dihalohydroquinone, followed by enzymatic ring cleavage.

Chemical Degradation Reactions

Abiotic processes also contribute to the transformation of this compound in the environment, particularly through hydrolysis and oxidation reactions.

Hydrolytic Stability and Transformation

Oxidation Processes (e.g., Ozonation, Fenton Reactions)

Advanced Oxidation Processes (AOPs) are effective chemical methods for degrading recalcitrant organic pollutants like halogenated phenols. These methods generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the aromatic ring. pjoes.com

Fenton Reactions: This process uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) as a catalyst to produce hydroxyl radicals. mdpi.com The Fenton reaction has been shown to be effective in degrading 2,4-DCP, achieving complete removal and significant mineralization. nih.govnih.gov The efficiency is optimal at an acidic pH of around 3. pjoes.commdpi.com The photo-assisted Fenton reaction, which uses UV light, can further enhance the degradation rate. nih.govacs.org

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with phenolic compounds or decompose to form hydroxyl radicals. Catalytic ozonation, using catalysts like iron oxides, can improve degradation efficiency. engj.org Studies on 2,4-DCP show that ozonation can achieve over 99% removal of the parent compound. engj.org However, ozonation may lead to the formation of intermediate by-products that could be toxic, necessitating careful monitoring. researchgate.net

Reductive Dechlorination and Defluorination Pathways

Under anaerobic conditions, such as in sediments or contaminated groundwater, reductive dehalogenation is a significant degradation pathway. researchgate.netwur.nl

Reductive Dechlorination: This process involves the removal of chlorine atoms and their replacement with hydrogen atoms (hydrogenolysis). wur.nl It is an important initial step in the anaerobic degradation of highly chlorinated phenols. Studies on chloro-fluorophenols have shown that chlorine atoms are typically removed preferentially over fluorine atoms by anaerobic microbial consortia. researchgate.netpure-synth.com For this compound, this would likely result in the formation of monochloro-4-fluorophenol and subsequently 4-fluorophenol.

Reductive Defluorination: The carbon-fluorine bond is the strongest single bond in organic chemistry, making reductive defluorination more difficult and less common than dechlorination. While microbial defluorination has been observed, it often requires specific enzymes and conditions. nih.govresearchgate.net Anaerobic defluorination of fluorinated aromatics has been described for fluorobenzoates but is generally a slower process. wur.nl

Kinetics and Modeling of Environmental Degradation

Understanding the kinetics of degradation is essential for predicting the environmental persistence and fate of this compound. Degradation reactions, both microbial and chemical, are often modeled using kinetic equations.

The biodegradation of halogenated phenols frequently follows pseudo-first-order kinetics, especially at low substrate concentrations. nih.gov However, at higher, potentially inhibitory concentrations, more complex models like the Haldane model are used to describe the kinetics. nih.gov For example, the degradation of 2,6-dichloro-4-nitrophenol (B181596) by a Cupriavidus strain was described with a specific growth rate of 0.124 h⁻¹. nih.gov

For chemical degradation processes like the Fenton reaction, kinetic models can also be complex. The degradation of 2,4-D in soil slurry via an anodic Fenton treatment was found to follow a two-stage kinetic model: an initial pseudo-first-order phase followed by a second phase where reaction rates slow due to factors like radical scavenging and sorption to soil particles. nih.gov

Table 2: Factors Influencing Degradation Kinetics

| Factor | Effect on Degradation Rate | Process(es) Affected | Reference(s) |

| pH | Optimal rates are often in a narrow range (e.g., pH 2-3 for Fenton; near neutral for many microbes). | Fenton Reaction, Microbial Degradation, Hydrolysis | mdpi.comnih.gov |

| Initial Concentration | Can be inhibitory at high levels for microbial processes. Reaction rates generally increase with concentration up to a saturation point. | Microbial Degradation, Chemical Oxidation | nih.govnih.gov |

| Presence of Co-contaminants | Substances like humic acids can act as scavengers for oxidants (e.g., •OH), reducing the degradation rate. | Fenton Reaction, Ozonation | nih.gov |

| Temperature | Higher temperatures can increase reaction rates, but may inhibit microbial activity if outside the optimal range. | Fenton Reaction, Microbial Degradation | nih.gov |

| Electron Acceptors/Donors | Availability of electron acceptors (e.g., sulfate) or donors is critical for anaerobic reductive dechlorination. | Microbial Degradation | researchgate.netwur.nl |

Reaction Rate Constants Determination

Limited direct data exists for the reaction rate constants of this compound. However, insights can be drawn from studies on structurally similar compounds. For instance, research on the photodegradation of other halogenated phenols, such as 4-fluorophenol and 2,4-dichlorophenol, indicates that reaction rates are influenced by environmental conditions. unito.itresearchgate.net

The degradation of fluorinated phenols can be tracked using techniques like 19F Nuclear Magnetic Resonance (NMR) to monitor the formation of fluoride (B91410) ions and other fluorinated byproducts. nih.govacs.org Studies on the electrochemical hydrodefluorination of 4-fluorophenol have shown that the reaction is favored in acidic environments and that the choice of cathode material, such as rhodium over palladium, significantly impacts the C-F bond cleavage rate. researchgate.net

Data on the degradation of related compounds suggest that the rate constants for the transformation of this compound would likely be dependent on the specific degradation pathway, such as photodegradation, microbial degradation, or reaction with reactive oxygen species. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), which can produce 2,4-dichlorophenol as a metabolite, follows first-order kinetics in certain photocatalytic systems. researchgate.net

Table 1: Illustrative Degradation Data for Related Halogenated Phenols

| Compound | Degradation System | Key Finding | Reference |

| 4-Fluorophenol | Electrochemical Hydrodefluorination | Reaction favored in acidic conditions; Rh cathode more effective than Pd. | researchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Photocatalysis (Cdots(2%)-ZnBi2O4) | Optimal degradation at pH 4.0. | researchgate.net |

| 4-Halogenated phenols (4-FP, 4-CP, 4-BP, 4-IP) | Photodegradation with NaNO3 + NaHCO3 | Bicarbonate can enhance the photodegradation of substituted phenols. | unito.it |

This table presents data for compounds structurally related to this compound to provide context for its potential environmental behavior.

Predictive Models for Environmental Persistence

Predictive models for the environmental persistence of chemicals like this compound often rely on Quantitative Structure-Activity Relationship (QSAR) models and other computational tools. These models use the chemical's physical and chemical properties to estimate its fate in various environmental compartments. For halogenated phenols, persistence is influenced by the number and position of halogen substituents.

The persistence of dichlorophenols can be significant, with some studies highlighting their environmental persistence and toxicity in aquatic ecosystems. Modeling studies of related compounds, such as 2,4-dichloro-6-nitrophenol, have indicated significant reactivity under UV irradiation in aquatic environments, which suggests that photodegradation could be a relevant transformation pathway for this compound as well.

Influence of Environmental Factors on Degradation Rates

The degradation of halogenated phenols is significantly influenced by a range of environmental factors, including pH, temperature, and the presence of microbial communities.

pH: The pH of the surrounding medium can have a profound effect on the degradation rate of phenolic compounds. For many degradation processes, including photocatalysis and microbial degradation, there is an optimal pH range for maximum efficiency. For example, the photocatalytic degradation of 2,4-D was found to be optimal at an acidic pH of 4.0. researchgate.net The dissociation constant (pKa) of the phenol, which is influenced by its substituents, will determine the form in which the compound exists at a given pH, which in turn affects its reactivity and bioavailability. diva-portal.org

Temperature: Temperature affects the rate of both biotic and abiotic degradation processes. Microbial activity generally increases with temperature up to an optimum, beyond which it declines. For instance, Arthrobacter chlorophenolicus A6 has been shown to degrade 4-chlorophenol (B41353) at temperatures as low as 5°C and can tolerate fluctuations between 5°C and 28°C. diva-portal.org

Microbial Activity: The presence of adapted microbial consortia is a key factor in the biodegradation of chlorinated and fluorinated phenols. nih.govdiva-portal.org Some microorganisms can utilize these compounds as a sole source of carbon and energy. diva-portal.org The degradation pathways can be complex, sometimes involving the formation of intermediate metabolites before complete mineralization. For example, the microbial degradation of fluorophenols can lead to the formation of fluorocatechols and fluoromuconates. nih.gov The presence of other organic matter can also influence degradation rates by supporting a larger and more diverse microbial population.

Table 2: Environmental Factors Affecting Degradation of Related Halogenated Phenols

| Environmental Factor | Compound | Effect on Degradation | Reference |

| pH | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Optimal photocatalytic degradation at pH 4.0. | researchgate.net |

| pH | 4-Fluorophenol | Electrochemical hydrodefluorination is favored in acidic conditions. | researchgate.net |

| Temperature | 4-Chlorophenol | Arthrobacter chlorophenolicus A6 is capable of degradation at temperatures between 5°C and 28°C. | diva-portal.org |

| Microbial Community | Fluorophenols | Can be degraded by phenol-grown cultures of Exophiala jeanselmei. | nih.gov |

This table illustrates the influence of key environmental factors on the degradation of compounds structurally similar to this compound.

Lack of Publicly Available Ecotoxicological Data for this compound

Following a comprehensive search of publicly accessible scientific literature and environmental databases, it has been determined that there is a significant lack of specific ecotoxicological data for the chemical compound this compound. The targeted searches for information pertaining to its effects on aquatic and terrestrial non-human organisms did not yield the detailed research findings required to construct the requested scientific article.

The investigation sought specific data for the following endpoints:

Aquatic Biota: Effects on algal growth and photosynthetic efficiency, responses in aquatic invertebrates such as Daphnia magna, and mechanistic studies in fish models focusing on gene expression and enzyme activity.

Terrestrial Ecosystems: Studies on plant physiology, phytotoxicity, and the compound's impact on soil microbial communities and their enzymatic activities.

While extensive information is available for other halogenated phenols, particularly 2,4-dichlorophenol (2,4-DCP) and pentachlorophenol (B1679276) (PCP), these compounds are structurally and toxicologically distinct from this compound. Due to the strict requirement to focus solely on this compound, data from these related compounds cannot be used as a proxy to populate the requested article sections.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the specified outline. The necessary source material on the ecotoxicological interactions of this compound is not available in the indexed scientific literature found through the search.

Ecotoxicological Interactions and Mechanistic Studies Non Human Organisms

Biochemical and Molecular Mechanisms of Ecotoxicity

The specific biochemical and molecular mechanisms underlying the ecotoxicity of 2,5-Dichloro-4-fluorophenol have not been extensively studied. However, research on other chlorophenols provides a framework for understanding its potential modes of action.

A common mechanism of toxicity for many environmental contaminants, including phenolic compounds, is the induction of oxidative stress nih.gov. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates nih.gov.

Studies on compounds like 2,4-dichlorophenol (B122985) have shown that they can lead to the generation of ROS, which can cause damage to cellular components such as lipids, proteins, and DNA researchgate.net. For example, exposure of grass carp primary hepatocytes to 2,4-DCP resulted in a significant increase in intracellular ROS levels researchgate.net. Similarly, pentachlorophenol (B1679276) (PCP) has been shown to induce the generation of intracellular ROS in the hepatocytes of Carassius carassius nih.gov.

In response to this oxidative stress, organisms typically upregulate their antioxidant defense mechanisms. These can include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH) europeanreview.org. However, prolonged or high-level exposure to toxicants can overwhelm these defenses, leading to cellular damage. In the case of 2,4-DCP exposure in grass carp hepatocytes, a significant decrease in the activities of SOD and CAT was observed, alongside an increase in malondialdehyde (MDA), a marker of lipid peroxidation researchgate.net. Earthworms also possess natural antioxidant sources to combat oxidative stress europeanreview.org.

Phenolic compounds, due to their lipophilic nature, can interact with cell membranes, leading to a disruption of membrane integrity and function mdpi.com. While specific studies on this compound are lacking, the general mechanism for phenols involves partitioning into the lipid bilayer of cell membranes. This can alter membrane fluidity, increase permeability, and impair the function of membrane-bound proteins, such as enzymes and ion channels.

The disruption of membrane integrity can lead to the leakage of cellular contents and a loss of the electrochemical gradients that are essential for cellular processes like ATP synthesis and nerve impulse transmission mdpi.com. Some antimicrobial peptides, for instance, act by disrupting bacterial membranes through various proposed mechanisms, including the formation of "barrel-stave" pores, "toroidal" pores, or through a "carpet-like" mechanism that leads to micellization ucl.ac.uklatrobe.edu.au. While the specific interactions of this compound with cell membranes are unknown, its chemical structure suggests a potential for such disruptive activity.

Halogenated phenols can interact with biological macromolecules like DNA and proteins, which can interfere with their normal functions. While the genotoxicity profile is excluded from this discussion, non-covalent interactions can still have significant toxicological consequences.

Phenolic compounds have been shown to bind to proteins, which can alter their conformation and inhibit their activity. For example, 2,4-D has been reported to bind to plasma proteins, facilitating its transport throughout the organism researchgate.net. Such binding can affect the function of enzymes and other proteins.

Interactions with DNA, other than causing direct damage, can also occur. For instance, some antimicrobial peptides are capable of penetrating the cell membrane and inhibiting DNA and protein synthesis by binding to these molecules nih.gov. While there is no direct evidence for this compound, its potential to interact with these macromolecules should be considered as a possible mechanism of its toxicity.

Structure-Activity Relationships (SAR) in Ecotoxicological Contexts

The biological activity and toxicity of halogenated phenols are significantly influenced by the number, type, and position of the halogen substituents on the phenol (B47542) ring. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these relationships.

Generally, the toxicity of chlorophenols increases with the number of chlorine atoms. For example, in the green algae Selenastrum capricornutum, toxicity was found to increase with the number of substituted chlorine atoms researchgate.net. This is often attributed to an increase in lipophilicity, which enhances the ability of the compound to cross biological membranes and accumulate in organisms.

The position of the halogen atoms also plays a crucial role. The electronic properties of the phenolic hydroxyl group are key determinants of toxicity nih.gov. The presence of electron-withdrawing groups, such as chlorine and fluorine, can affect the acidity (pKa) of the phenol and its reactivity. QSAR models have shown that electronic features of the phenolic hydroxyl group significantly affect the toxicity of phenols to various organisms nih.gov.

For a compound like this compound, the presence of two chlorine atoms and one fluorine atom would be expected to confer significant biological activity. The fluorine atom, being the most electronegative element, would have a strong influence on the electronic properties of the molecule. The specific arrangement of these halogens on the aromatic ring would determine its steric and electronic properties, and thus its interaction with biological targets. QSAR studies that incorporate descriptors for hydrophobicity (like log P), electronic effects (like Hammett constants), and steric parameters are valuable for predicting the toxicity of such compounds researchgate.net.

Interactive Data Table: General Trends in Halogenated Phenol Toxicity

| Feature | Influence on Toxicity | Rationale |

| Number of Halogens | Generally increases | Increased lipophilicity enhances bioaccumulation. |

| Type of Halogen | Varies (F, Cl, Br, I) | Affects electronegativity, bond strength, and steric hindrance. |

| Position of Halogens | Significant | Influences electronic properties (pKa) and molecular shape, affecting receptor binding. |

QSAR Modeling for Predicting Environmental Impact

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological and environmental activities of chemicals based on their molecular structures. For a compound like this compound, where extensive ecotoxicological data may not be available, QSAR models serve as a valuable tool for estimating its potential environmental impact without the need for extensive and costly experimental testing epa.gov. These in-silico models are particularly useful for prioritizing chemicals for further study and for regulatory purposes epa.gov.

The fundamental principle of QSAR is that the properties and biological activities of a chemical are directly related to its molecular structure. By identifying the key molecular characteristics, known as descriptors, that influence a particular environmental endpoint (e.g., toxicity to aquatic organisms), a mathematical relationship can be established. This relationship can then be used to predict the endpoint for other chemicals with similar structural features.

For halogenated phenols, a class of compounds to which this compound belongs, several studies have demonstrated the utility of QSAR in predicting their toxicity. The models often employ a variety of statistical methods, including Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more complex machine learning algorithms like Artificial Neural Networks (ANN).

Key Molecular Descriptors in QSAR for Halogenated Phenols

The predictive power of a QSAR model is highly dependent on the selection of appropriate molecular descriptors. For halogenated phenols, including this compound, the following types of descriptors have been shown to be particularly relevant:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for assessing a chemical's tendency to partition into the fatty tissues of organisms (bioaccumulation). A higher logP value generally indicates a greater potential for bioaccumulation and toxicity.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment (μ) provide insights into the electronic behavior of the molecule. These parameters can indicate the molecule's reactivity and its ability to interact with biological macromolecules.

Quantum Chemical Parameters: These descriptors, derived from computational chemistry calculations, can provide a more detailed understanding of the molecule's electronic structure and reactivity.

Topological and Steric Factors: These descriptors account for the size, shape, and connectivity of the atoms in the molecule, which can influence how the molecule interacts with biological receptors.

Illustrative QSAR Application for a Related Compound

| Compound | Observed pIGC50 | Predicted pIGC50 (MLR) | Predicted pIGC50 (SVM) |

|---|---|---|---|

| 2,6-dichloro-4-fluorophenol | 0.804 | 1.054 | 1.046 |

pIGC50: The negative logarithm of the 50% inhibitory growth concentration. MLR: Multiple Linear Regression; SVM: Support Vector Machine.

This example demonstrates how QSAR models can provide estimations of toxicity. The accuracy of these predictions is assessed by comparing the predicted values with experimental data.

Predictive Software and Tools

Several software tools have been developed to facilitate the prediction of environmental toxicity using QSAR models. Programs like the Ecological Structure Activity Relationships (ECOSAR) and the Toxicity Estimation Software Tool (TEST), developed by the U.S. Environmental Protection Agency (EPA), contain pre-built QSAR models for various classes of chemicals. These tools can be used to estimate the aquatic toxicity of a compound like this compound by inputting its chemical structure. The software then identifies the appropriate chemical class and applies the corresponding QSAR model to predict endpoints such as acute and chronic toxicity to fish, invertebrates, and algae.

The use of such predictive tools is integral to modern environmental risk assessment, allowing for rapid screening of large numbers of chemicals and reducing the reliance on animal testing.

Analytical Methodologies for Detection and Quantification of 2,5 Dichloro 4 Fluorophenol

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate 2,5-Dichloro-4-fluorophenol from complex sample matrices, remove interferences, and preconcentrate the analyte to detectable levels. The choice of technique depends on the sample matrix (e.g., water, soil, biological fluids), the concentration of the analyte, and the subsequent analytical instrumentation.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for extracting chlorophenols from aqueous samples. researchgate.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The efficiency of LLE is dependent on factors such as the choice of solvent, pH of the aqueous sample, and the solvent-to-sample volume ratio. For acidic compounds like phenols, the sample is typically acidified to suppress ionization and promote partitioning into the organic phase. However, LLE can be time-consuming and requires large volumes of organic solvents, which can be hazardous. researchgate.net

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. SPE is a form of digital chromatography designed to extract, partition, and/or adsorb one or more components from a liquid phase onto a stationary phase. fishersci.ca For the extraction of chlorophenols, reversed-phase sorbents like C18 (octadecyl silica) are commonly used. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an organic solvent.

U.S. EPA Method 528, for instance, specifies the use of SPE for the determination of phenols in drinking water. thermofisher.com While this method does not specifically list this compound, the principles are applicable. The method involves acidifying the water sample to pH 2 and passing it through an SPE cartridge, followed by elution with a suitable organic solvent. thermofisher.com

Table 1: Comparison of LLE and SPE for Chlorophenol Analysis

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample |

| Solvent Usage | High | Low to moderate |

| Enrichment Factor | Moderate | High |

| Automation | Difficult | Readily automated |

| Common Application | Extraction of chlorophenols from water samples | Pre-concentration and cleanup of chlorophenols from various matrices |

Solid-Phase Microextraction (SPME) and Headspace Techniques

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique. agilent.com It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. The fiber can be exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME). agilent.com For chlorophenols, which are semi-volatile, Headspace SPME (HS-SPME) is often preferred. nih.gov

The selection of the fiber coating is crucial for efficient extraction. For chlorophenols, polar fibers such as those coated with polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. agilent.com Factors influencing the extraction efficiency include extraction time, temperature, sample pH, and the addition of salt to the sample matrix. nih.gov Following extraction, the analytes are thermally desorbed from the fiber in the hot injector of a gas chromatograph. agilent.com

Headspace (HS) analysis , in its static form, involves analyzing the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. agilent.comagilent.com This technique is particularly suitable for volatile organic compounds. For semi-volatile compounds like this compound, the sensitivity of static headspace may be limited. However, derivatization to increase volatility can enhance its applicability. nih.gov Dynamic headspace, also known as purge-and-trap, offers higher sensitivity by purging the sample with an inert gas and trapping the analytes on a sorbent before thermal desorption and analysis. agilent.com

A study on the determination of dichlorophenols in processed dairy milk utilized a headspace gas chromatographic approach without derivatization, achieving a detection limit of 1 ng/g. nih.gov The addition of sodium sulfate was found to improve the detection limit by decreasing the solute partition coefficient in the matrix. nih.gov

Table 2: Typical HS-SPME Parameters for Chlorophenol Analysis

| Parameter | Condition |

| Fiber Coating | Polyacrylate (PA) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |

| Extraction Mode | Headspace |

| Extraction Temperature | 60°C |

| Extraction Time | 25 minutes |

| Sample pH | Acidified (e.g., pH 2) |

| Salt Addition | e.g., NaCl or Na2SO4 to increase ionic strength |

Matrix Effects and Clean-up Strategies

Matrix effects are a significant challenge in trace analysis, particularly when using highly sensitive detection techniques like mass spectrometry. nih.gov These effects are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govchromatographyonline.com The complexity of the sample matrix dictates the extent of these effects. For instance, analyzing this compound in industrial wastewater or biological tissues will likely present more significant matrix effects than in clean drinking water. mdpi.com

Effective clean-up strategies are essential to minimize matrix effects. agilent.com These strategies aim to selectively remove interfering compounds while retaining the analyte of interest. SPE is a powerful clean-up tool, and the choice of sorbent and washing solvents can be optimized to remove specific matrix components. agilent.com For example, in the analysis of pesticides in fatty samples, sorbents like C18, graphitized carbon black (GCB), and proprietary materials like Z-Sep+ are used to remove lipids and pigments. nih.govnih.gov

Other clean-up techniques include:

Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids and proteins.

Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, where a small amount of sorbent is added to the sample extract to remove interferences. nih.gov

Filtration: Simple removal of particulate matter. agilent.com

The choice of a clean-up strategy is a balance between the desired level of cleanliness and the potential for analyte loss.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the extract before its detection and quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. For the analysis of chlorophenols, GC is often coupled with sensitive detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). jcsp.org.pkthermofisher.com The use of capillary columns with non-polar or medium-polarity stationary phases, such as those with a 5% diphenyl / 95% dimethylpolysiloxane coating (e.g., DB-5 or HP-5ms), is common for chlorophenol separation. epa.govagilent.com

While some chlorophenols can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic peak shape. epa.gov A common derivatization agent is acetic anhydride (B1165640), which converts the phenolic hydroxyl group to an acetate ester. thermofisher.com

Table 3: Illustrative GC-MS Conditions for Chlorophenol Analysis

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250°C |

| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. ijtsrd.comglobalresearchonline.net Reversed-phase HPLC (RP-HPLC) is the most common mode for separating chlorophenols. jcsp.org.pk In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often acidified) and an organic modifier like acetonitrile or methanol. ijtsrd.comglobalresearchonline.net

Detection in HPLC is commonly achieved using a UV detector, as phenols exhibit strong absorbance in the UV region. asianpubs.org For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS). nih.gov Fluorinated stationary phases have also been shown to provide alternative selectivity for halogenated compounds. chromatographyonline.com

A study on the determination of various chlorophenols in water utilized RP-HPLC with a C18 column and a mobile phase of acetonitrile and water, with detection limits in the µg/L range. asianpubs.org

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For ionizable compounds like phenols, CE offers a powerful alternative to GC and HPLC. researchgate.net The separation of dichlorophenol isomers has been demonstrated using CE, often coupled with mass spectrometry (CE-MS) for identification. nih.gov

The separation in CE is influenced by the composition of the background electrolyte (BGE), including its pH and the presence of additives. For anionic compounds like deprotonated phenols, the separation is typically carried out in an alkaline BGE. Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles in the BGE, is particularly effective for separating neutral and charged species and has been applied to the analysis of chlorophenols. jcsp.org.pk

Detection and Quantification Technologies

A variety of sophisticated analytical technologies are utilized for the sensitive and selective detection and quantification of this compound. These methods are often chosen based on the sample matrix, the required detection limits, and the analytical throughput needed.

Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), stands as a cornerstone for the analysis of halogenated phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used and robust technique for the analysis of volatile and semi-volatile organic compounds, including chlorophenols. For the analysis of phenolic compounds, a derivatization step, such as acetylation with acetic anhydride, is often employed to increase their volatility and improve chromatographic performance ncasi.org. The acetylated derivative of this compound can then be effectively separated on a low-polarity capillary column and detected by a mass spectrometer. The mass spectrum of the derivatized compound will exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for confident identification and quantification. Quantitative analysis is typically performed using an internal standard method with a structurally similar, isotopically labeled compound to ensure accuracy and precision ncasi.org.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful tool for the analysis of a wide range of environmental contaminants, including phenols, without the need for derivatization dphen1.comshimadzu.com. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can be used to separate this compound from other compounds in a sample matrix. The separated analyte is then introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, where specific precursor-to-product ion transitions for this compound are monitored. This technique provides excellent selectivity and sensitivity, enabling the detection of the compound at very low concentrations in complex matrices like drinking water and wastewater agilent.comthermofisher.comjasco-global.com.

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Derivatization | Often required (e.g., acetylation) ncasi.org | Generally not required dphen1.comshimadzu.com |

| Volatility Requirement | Analyte must be volatile or made volatile | Not required |

| Selectivity | Good, based on retention time and mass spectrum | Excellent, based on retention time and specific MRM transitions agilent.com |

| Sensitivity | High, can achieve low µg/L detection limits ncasi.org | Very high, can achieve ng/L detection limits thermofisher.comjasco-global.com |

| Sample Throughput | Can be lower due to derivatization step | Can be higher due to simpler sample preparation dphen1.com |

| Matrix Effects | Can be significant, requiring robust sample cleanup | Can be managed with appropriate internal standards and source conditions |

While mass spectrometric methods are highly specific, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for the detection of phenolic compounds.

Spectrophotometric Methods: UV-Visible spectrophotometry can be utilized for the determination of phenolic compounds. The aromatic ring of this compound absorbs ultraviolet light, and its absorbance spectrum can be used for quantification researchgate.netresearchgate.net. However, this method may lack selectivity in complex environmental samples where other organic compounds absorb in the same wavelength range. To enhance selectivity, spectrophotometric methods can be based on colorimetric reactions, such as the formation of a colored complex with a specific reagent frontiersin.org. For instance, a method for the determination of 2,4-dichlorophenoxyacetic acid involves extraction with a dye, which could potentially be adapted for this compound researchgate.net.

Electrochemical Detection Methods: Electrochemical sensors have gained attention for the rapid and sensitive detection of chlorophenols. These sensors are typically based on the electrochemical oxidation of the phenolic group on the surface of a modified electrode. While specific sensors for this compound are not extensively reported, numerous studies have demonstrated the successful development of electrochemical sensors for other dichlorophenol isomers. These sensors often utilize nanomaterials to enhance the electrode's surface area and catalytic activity, leading to improved sensitivity and lower detection limits. The principles of these sensors could be applied to the development of a method for this compound.

For the detection of this compound at trace levels in environmental samples, advanced hyphenated techniques that couple multiple analytical technologies are employed to enhance sensitivity and selectivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers a higher degree of selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly beneficial for complex matrices nih.govthermofisher.com. By using MRM, interferences from the sample matrix can be significantly reduced, allowing for lower detection limits and more reliable quantification of trace amounts of this compound mdpi.com.

Online Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-LC-MS/MS): To achieve very low detection limits, a pre-concentration step is often necessary. Online SPE-LC-MS/MS automates the sample extraction and concentration process, followed by LC-MS/MS analysis thermofisher.com. This approach reduces sample handling, minimizes the risk of contamination, and improves reproducibility, making it an excellent choice for the trace analysis of phenolic compounds in water samples.

Method Validation and Quality Assurance in Environmental Monitoring

To ensure the reliability and accuracy of analytical data, methods for the determination of this compound in environmental samples must be rigorously validated. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity and Calibration: A calibration curve is established by analyzing a series of standards of known concentrations. The linearity of the response over a specific concentration range is evaluated, typically by assessing the coefficient of determination (R²) of the calibration curve, which should be close to 1.0 shimadzu.comthermofisher.coms4science.at.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy s4science.atnih.gov. These are typically determined based on the signal-to-noise ratio of the analytical signal.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies by analyzing spiked samples at different concentration levels. Precision is the degree of agreement among independent measurements and is usually expressed as the relative standard deviation (RSD) of replicate analyses thermofisher.comagilent.com.